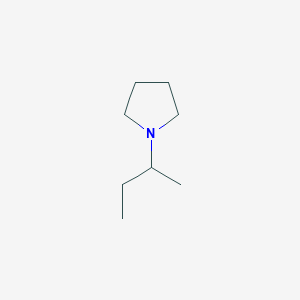
1-(Butan-2-yl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butan-2-yl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by a pyrrolidine ring substituted with a butan-2-yl group. Pyrrolidines are known for their versatility in medicinal chemistry and their presence in various bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions: 1-(Butan-2-yl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with butan-2-yl halides under basic conditions. Another method includes the reductive amination of butan-2-one with pyrrolidine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of pyrrolidines typically involves the catalytic hydrogenation of pyrroles or the cyclization of amino alcohols. For this compound, the process may involve the catalytic hydrogenation of 1-(Butan-2-yl)pyrrole or the cyclization of 2-amino-1-butanol .
化学反应分析
Types of Reactions: 1-(Butan-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
科学研究应用
1-(Butan-2-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
作用机制
The mechanism of action of 1-(Butan-2-yl)pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
相似化合物的比较
Pyrrolidine: The parent compound, known for its use in medicinal chemistry.
Pyrrole: An aromatic analog with different electronic properties.
Pyrrolizidine: A bicyclic analog with distinct biological activities
Uniqueness: 1-(Butan-2-yl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the design of novel bioactive molecules and in the exploration of structure-activity relationships .
属性
CAS 编号 |
81683-43-4 |
|---|---|
分子式 |
C8H17N |
分子量 |
127.23 g/mol |
IUPAC 名称 |
1-butan-2-ylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-3-8(2)9-6-4-5-7-9/h8H,3-7H2,1-2H3 |
InChI 键 |
YSOZFXKDKRMJNG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
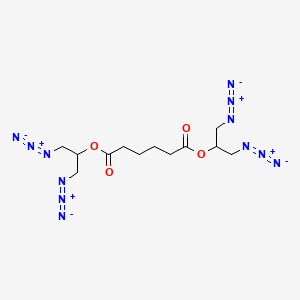
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
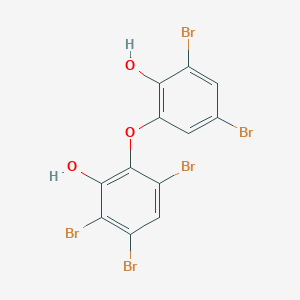
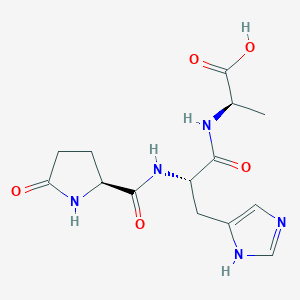
![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
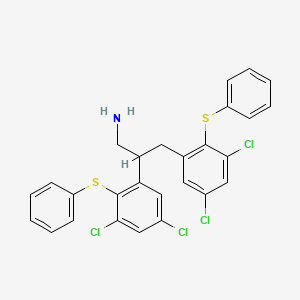
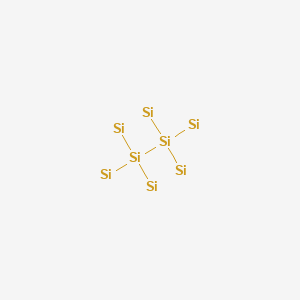
![2-[3-[13-[3-(1,3-Dioxoisoindol-2-yl)propyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]propyl]isoindole-1,3-dione](/img/structure/B14430277.png)
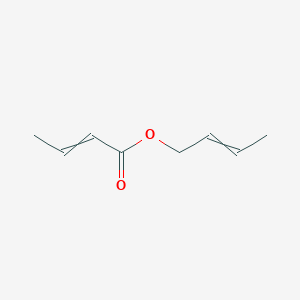
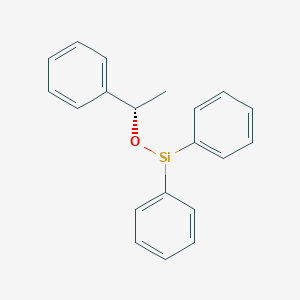

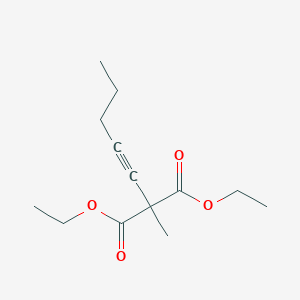
![N,N'-{Methylenebis[(4,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14430297.png)
